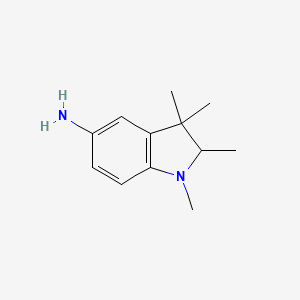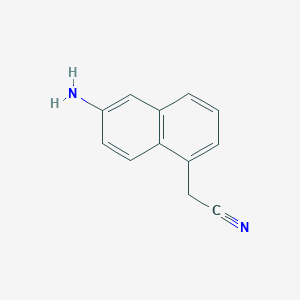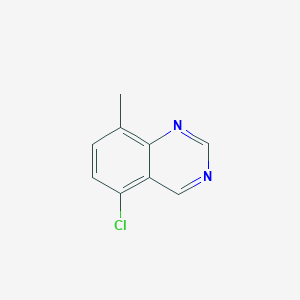
1,2,3,3-Tetramethylindolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3-Tetramethylindolin-5-amine is an organic compound with the molecular formula C12H18N2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. The compound is characterized by its unique structure, which includes a primary amine group attached to an indole ring substituted with four methyl groups. This structural configuration imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethylindolin-5-amine typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include a suitably substituted phenylhydrazine and a ketone or aldehyde that provides the necessary methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,2,3,3-Tetramethylindolin-5-amine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
科学的研究の応用
1,2,3,3-Tetramethylindolin-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,2,3,3-Tetramethylindolin-5-amine involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
1,2,3,3-Tetramethylindole: Lacks the primary amine group, resulting in different reactivity and applications.
5-Aminoindole: Contains an amino group at the 5-position but lacks the methyl substitutions, leading to distinct chemical properties.
2,3-Dimethylindole: Has fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
1,2,3,3-Tetramethylindolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the primary amine group and multiple methyl substitutions enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
1,2,3,3-tetramethyl-2H-indol-5-amine |
InChI |
InChI=1S/C12H18N2/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-8H,13H2,1-4H3 |
InChIキー |
OYZYHZMIJDELBQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(N1C)C=CC(=C2)N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)



![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)




![9-Methylfuro[3,2-F]quinoline](/img/structure/B11910394.png)


![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)

